molecular formula C4H9Br B165281 2-Bromo-2-methylpropane CAS No. 507-19-7

2-Bromo-2-methylpropane

Cat. No. B165281
CAS RN: 507-19-7
M. Wt: 137.02 g/mol
InChI Key: RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropane, also known as tert-Butyl bromide, is an organic compound with the formula (CH3)3CBr . It is a colorless liquid and a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group .


Synthesis Analysis

The synthesis of 2-Bromo-2-methylpropane can be achieved through the reaction with aqueous hydroxide ions . This reaction is often cited as a classic example of an SN1 reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2-methylpropane is represented by the linear formula (CH3)3CBr . It has a molecular weight of 137.02 .


Chemical Reactions Analysis

2-Bromo-2-methylpropane is used to introduce tert-butyl groups . It is also used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions .


Physical And Chemical Properties Analysis

2-Bromo-2-methylpropane is a colorless liquid . It has a boiling point of 71-73 °C and a melting point of -20 °C . It is insoluble in water but miscible with organic solvents . The density is 1.22 g/mL at 20 °C .

Safety and Hazards

2-Bromo-2-methylpropane is highly flammable . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using only outdoors or in a well-ventilated area .

Future Directions

Future studies could focus on the reaction of 2-Bromo-2-methylpropane with other compounds . For example, the reaction between 2-Bromo-2-methylpropane and sodium hydroxide could be explored further .

properties

IUPAC Name

2-bromo-2-methylpropane
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InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3
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InChI Key

RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)Br
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Molecular Formula

C4H9Br
Record name T-BUTYL BROMIDE
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DSSTOX Substance ID

DTXSID5060144
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Molecular Weight

137.02 g/mol
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Physical Description

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled., Colorless liquid; [Merck Index] Colorless to yellow-brown liquid; [MSDSonline]
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Record name t-Butyl bromide
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Boiling Point

73.3 °C
Record name 2-BROMO-2-METHYLPROPANE
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Flash Point

18.3 °C, Flash point: -16.3 °C
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Solubility

Miscible with organic solvents, In water, 600 mg/L at 25 °C
Record name 2-BROMO-2-METHYLPROPANE
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Density

1.2125 at 25 °C/4 °C
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Vapor Pressure

135.0 [mmHg], 135.3 mm Hg at 25 °C
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Product Name

2-Bromo-2-methylpropane

Color/Form

Colorless liquid

CAS RN

507-19-7
Record name T-BUTYL BROMIDE
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Melting Point

-16.2 °C
Record name 2-BROMO-2-METHYLPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-2-methylpropane
Reactant of Route 2
2-Bromo-2-methylpropane
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2-Bromo-2-methylpropane
Reactant of Route 4
2-Bromo-2-methylpropane
Reactant of Route 5
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Reactant of Route 6
2-Bromo-2-methylpropane

Q & A

Q1: What is the molecular formula and weight of tert-butyl bromide?

A1: The molecular formula of tert-butyl bromide is C4H9Br. Its molecular weight is 137.02 g/mol.

Q2: What spectroscopic data is available for characterizing tert-butyl bromide?

A2: Various spectroscopic techniques are useful for characterizing tert-butyl bromide.

  • Nuclear Magnetic Resonance (NMR): [, ] 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule.
  • Infrared Spectroscopy (IR): [, ] IR spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C-Br bond.
  • Rotational Spectroscopy: [, ] Provides highly accurate information about bond lengths and angles, as well as insights into the molecule's structure in different vibrational states.

Q3: Is tert-butyl bromide stable under ambient conditions?

A3: tert-Butyl bromide is relatively stable at room temperature but should be stored under cool, dry conditions, away from light and heat. []

Q4: Can tert-butyl bromide be used as a reagent in organic synthesis?

A5: Yes, tert-butyl bromide is a common alkylating agent in organic synthesis. It readily participates in substitution reactions, primarily via SN1 pathways, to introduce the tert-butyl group into molecules. [, , , ]

Q5: Is tert-butyl bromide used in any specific named reactions?

A6: While not directly involved in a named reaction, its use as an alkylating agent makes it valuable in various synthetic transformations, such as ether synthesis, where it reacts with alcohols in the presence of a base. [, , ]

Q6: Are there any catalytic applications of tert-butyl bromide?

A7: tert-Butyl bromide can act as an initiator in cationic polymerization reactions, particularly when paired with Lewis acids like diethylaluminum chloride. [] The nature of the alkyl halide significantly influences the properties of the synthesized polymers.

Q7: Have there been any computational studies on tert-butyl bromide?

A8: Yes, computational methods like EXAFS (Extended X-ray Absorption Fine Structure) have been employed to study bond anharmonicity in tert-butyl bromide, providing insights into electron delocalization within the molecule. []

Q8: How does the structure of tert-butyl bromide relate to its reactivity?

A9: The tert-butyl group's steric hindrance significantly influences the reactivity of tert-butyl bromide. This bulky group favors SN1 reactions over SN2 reactions. [, , , ] Additionally, the reactivity in solvolysis reactions is influenced by the leaving group ability, with bromide being a better leaving group than chloride. [, ]

Q9: How can the stability of tert-butyl bromide be enhanced in formulations?

A10: While not a drug substance, formulating tert-butyl bromide for specific applications might involve using appropriate solvents and storing it under inert atmospheres to minimize potential hydrolysis or decomposition. []

Q10: What safety precautions should be taken when handling tert-butyl bromide?

A11: tert-Butyl bromide is flammable and corrosive. [] It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection.

Q11: What is known about the toxicity of tert-butyl bromide?

A12: tert-Butyl bromide can cause skin and eye irritation. [] Limited studies in mice suggest a potential weak carcinogenic effect for some low-molecular-weight alkyl halides, but more research is needed for definitive conclusions. []

Q12: What is the environmental fate of tert-butyl bromide?

A12: Information regarding the specific environmental fate and degradation pathways of tert-butyl bromide is limited.

Q13: Are there any alternatives to tert-butyl bromide in its various applications?

A14: The choice of alternatives depends on the specific application. Other alkylating agents or alternative synthetic strategies may be viable options. [, , , ]

Q14: What resources are available for research involving tert-butyl bromide?

A14: Various resources support research involving tert-butyl bromide, including:

  • Chemical Suppliers: Numerous companies offer high-purity tert-butyl bromide. []
  • Spectroscopic Techniques: NMR, IR, and mass spectrometry are invaluable tools for characterizing tert-butyl bromide and its reaction products. [, , , , ]
  • Computational Chemistry Software: Programs like Gaussian and others facilitate theoretical studies on tert-butyl bromide. []

Q15: What are some significant historical milestones in the research of tert-butyl bromide?

A16: While a specific historical milestone for tert-butyl bromide is not explicitly mentioned in the provided research, its use as a model compound in studying SN1 reactions significantly contributed to understanding reaction mechanisms in organic chemistry. [, , , , , ]

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